N-(1,1'-Biphenyl)-2-YL-2-methylbenzamide
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Overview
Description
N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by the presence of two benzene rings connected by a single bond. N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide typically involves the coupling of biphenyl derivatives with benzamide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where the biphenyl rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cell membranes, leading to antimicrobial effects. The compound’s biphenyl structure allows it to interact with hydrophobic regions of proteins and membranes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings, used as an intermediate in organic synthesis.
N-(1,1’-Biphenyl)-2-YL-2-fluorobenzamide: Similar structure with a fluorine substituent, used in medicinal chemistry.
N-(1,1’-Biphenyl)-2-YL-2-chlorobenzamide: Contains a chlorine substituent, also used in medicinal and industrial applications.
Uniqueness
N-(1,1’-Biphenyl)-2-YL-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group enhances its hydrophobicity, making it more effective in interacting with hydrophobic targets in biological systems .
Properties
CAS No. |
32317-23-0 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylphenyl)benzamide |
InChI |
InChI=1S/C20H17NO/c1-15-9-5-6-12-17(15)20(22)21-19-14-8-7-13-18(19)16-10-3-2-4-11-16/h2-14H,1H3,(H,21,22) |
InChI Key |
SSWNJXZKFXQOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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